molecular formula C16H16N4 B12609020 4-[4-(1-Aminoethyl)-2-cyclopropylpyrimidin-5-yl]benzonitrile CAS No. 918422-33-0

4-[4-(1-Aminoethyl)-2-cyclopropylpyrimidin-5-yl]benzonitrile

Cat. No.: B12609020
CAS No.: 918422-33-0
M. Wt: 264.32 g/mol
InChI Key: NBRFXEGGFJVEFI-UHFFFAOYSA-N
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Description

4-[4-(1-Aminoethyl)-2-cyclopropylpyrimidin-5-yl]benzonitrile is a chemical compound with the molecular formula C16H16N4 and a molecular weight of 264.33 g/mol . This compound is known for its unique structure, which includes a cyclopropyl group attached to a pyrimidine ring, and a benzonitrile moiety. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

The synthesis of 4-[4-(1-Aminoethyl)-2-cyclopropylpyrimidin-5-yl]benzonitrile can be achieved through several synthetic routes. One common method involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzonitrile . This reaction typically requires the use of a metal salt catalyst and is conducted under mild reaction conditions. Another approach involves the use of ionic liquids as recycling agents, which can simplify the separation process and improve the yield of the desired product .

Chemical Reactions Analysis

4-[4-(1-Aminoethyl)-2-cyclopropylpyrimidin-5-yl]benzonitrile undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminoethyl group can lead to the formation of a corresponding nitro compound, while reduction can yield an amine derivative.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential as a pharmaceutical intermediate and its interactions with biological targets. In medicine, it is investigated for its potential therapeutic effects, particularly in the treatment of diseases that involve the pyrimidine pathway. In industry, it is used in the production of various chemicals and materials .

Mechanism of Action

The mechanism of action of 4-[4-(1-Aminoethyl)-2-cyclopropylpyrimidin-5-yl]benzonitrile involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use. For example, in medicinal chemistry, it may act as an inhibitor of a particular enzyme involved in disease progression .

Comparison with Similar Compounds

4-[4-(1-Aminoethyl)-2-cyclopropylpyrimidin-5-yl]benzonitrile can be compared with other similar compounds, such as 4-(pyrrolidin-1-yl)benzonitrile and 4-(1-cyclopropyl-2-methyl-1H-imidazol-5-yl)pyrimidine . These compounds share structural similarities but differ in their specific functional groups and chemical properties. The uniqueness of this compound lies in its combination of a cyclopropyl group and a pyrimidine ring, which imparts distinct chemical and biological activities.

Properties

CAS No.

918422-33-0

Molecular Formula

C16H16N4

Molecular Weight

264.32 g/mol

IUPAC Name

4-[4-(1-aminoethyl)-2-cyclopropylpyrimidin-5-yl]benzonitrile

InChI

InChI=1S/C16H16N4/c1-10(18)15-14(9-19-16(20-15)13-6-7-13)12-4-2-11(8-17)3-5-12/h2-5,9-10,13H,6-7,18H2,1H3

InChI Key

NBRFXEGGFJVEFI-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC(=NC=C1C2=CC=C(C=C2)C#N)C3CC3)N

Origin of Product

United States

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